molecular formula C12H24O6 B11745408 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid

13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid

Cat. No.: B11745408
M. Wt: 264.31 g/mol
InChI Key: ZUOXFZPKTYFYDV-UHFFFAOYSA-N
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Description

13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid is a synthetic organic compound with the molecular formula C12H22O7. It is characterized by the presence of multiple ether linkages and a terminal carboxylic acid group. This compound is often used as a polyethylene glycol (PEG) linker in various chemical and biological applications due to its hydrophilic properties and ability to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid typically involves the reaction of tert-butyl acetate with polyethylene glycol (PEG) derivatives. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Activators: EDC, HATU

    Acidic Conditions: For deprotection of t-butyl group

Major Products Formed

    Amide Bonds: Formed through substitution reactions with primary amines

    Free Carboxylic Acid: Formed through deprotection reactions

Mechanism of Action

The mechanism of action of 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid primarily involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU, which promote the formation of a reactive intermediate that subsequently reacts with the amine group. The hydrophilic PEG spacer in the compound increases solubility in aqueous media, making it an ideal linker for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes multiple ether linkages, a terminal carboxylic acid group, and the presence of dimethyl and oxo groups. These features contribute to its enhanced solubility, stability, and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H24O6

Molecular Weight

264.31 g/mol

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C12H24O6/c1-12(2,3)18-9-8-16-5-4-15-6-7-17-10-11(13)14/h4-10H2,1-3H3,(H,13,14)

InChI Key

ZUOXFZPKTYFYDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCOCCOCCOCC(=O)O

Origin of Product

United States

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